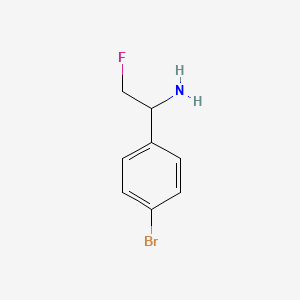

1-(4-Bromophenyl)-2-fluoroethanamine

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-2-fluoroethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQTVYZYSCTZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CF)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246567-29-2 | |

| Record name | 1246567-29-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Bromophenyl 2 Fluoroethanamine

Classical and Early Approaches to Aryl-Substituted Fluoroethylamines

The synthesis of aryl-substituted fluoroethylamines, a class of compounds with significant interest in medicinal chemistry, has evolved considerably over time. Early methods were often characterized by their multi-step nature and limited control over stereochemistry.

Evolution of Synthetic Strategies

Initial strategies for introducing a fluorine atom into an organic molecule often relied on harsh reagents and lacked the subtlety of modern methods. One of the classical methods for preparing phenethylamines involves the reduction of benzyl (B1604629) cyanide. iupac.org However, introducing a fluorine atom at the β-position presented a significant challenge.

The development of more controlled methods began with the use of amine-HF reagents, which offered an alternative to anhydrous HF. cas.cn The in-situ generation of these reagents from sources like benzoyl fluoride (B91410) and a non-nucleophilic alcohol, catalyzed by a Lewis base, represented a significant step forward in the hydrofluorination of aziridines to produce β-fluoroamines. dicp.ac.cn

Challenges and Limitations of Initial Methodologies

The primary challenges associated with these early synthetic routes were multifaceted:

Lack of Stereocontrol: Many of the initial methods resulted in racemic mixtures, and the separation of enantiomers was often a difficult and inefficient process. nih.gov

Harsh Reaction Conditions: The use of aggressive fluorinating agents often led to a lack of functional group tolerance and the formation of undesirable byproducts.

Limited Substrate Scope: Early methods were often not broadly applicable to a wide range of starting materials, limiting the diversity of the aryl-substituted fluoroethylamines that could be synthesized. wikipedia.org

Safety Concerns: The use of reagents like anhydrous hydrogen fluoride posed significant safety risks.

These limitations spurred the development of more refined and advanced synthetic strategies capable of overcoming these hurdles.

Modern and Advanced Synthetic Routes

The quest for more efficient and stereoselective methods for the synthesis of compounds like 1-(4-Bromophenyl)-2-fluoroethanamine has led to the development of sophisticated catalytic and chiral auxiliary-based approaches. These modern routes offer greater control over the chemical and stereochemical outcome of the reaction.

Catalytic Enantioselective Synthesis

Catalytic enantioselective synthesis has emerged as a powerful tool for the creation of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric hydrogenation is a key technology for the synthesis of chiral amines from prochiral precursors such as imines and enamines. researchgate.netwikipedia.org This method often employs transition metal catalysts, such as rhodium, iridium, or palladium, in combination with chiral phosphine (B1218219) ligands. dicp.ac.cnsigmaaldrich.com The choice of ligand is crucial for achieving high enantioselectivity.

While a direct asymmetric hydrogenation route to this compound from a corresponding enamine or imine is not extensively detailed in readily available literature, the general principles are well-established for structurally similar compounds. For instance, rhodium complexes with chiral bisphosphine ligands have been successfully used in the asymmetric hydrogenation of enamides to produce chiral amines. wikipedia.org Palladium catalysts have also shown promise in the asymmetric hydrogenation of imines and enamines. dicp.ac.cn

A significant advancement in this area is the development of Frustrated Lewis Pair (FLP) catalysis for the metal-free hydrogenation of imines. helsinki.fi This approach uses a combination of a Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct but can activate small molecules like H₂. Chiral FLPs have been employed in the asymmetric hydrogenation of imines, offering a promising metal-free alternative. helsinki.fi

Table 1: Examples of Asymmetric Hydrogenation for Chiral Amine Synthesis

| Precursor Type | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Enamides | Rh-Chiral Diphosphine | Chiral Amines | High | wikipedia.org |

| Imines | Chiral Frustrated Lewis Pair | Chiral Amines | Up to 99% | helsinki.fi |

| Tetrasubstituted α,β-unsaturated amides | Rh/DuanPhos | Chiral β-amino amides | Up to 96% | researchgate.net |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary can be removed and often recovered for reuse. doaj.orgwikipedia.org This strategy has been particularly successful in the synthesis of β-fluoroamines.

A prominent example is the use of tert-butanesulfinamide (Ellman's auxiliary). iupac.orgwikipedia.orgnih.gov This chiral auxiliary can be condensed with an aldehyde to form an N-sulfinyl imine. Subsequent nucleophilic addition to the imine occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to yield the primary amine. cas.cnnih.gov This methodology allows for the synthesis of a wide variety of chiral primary β-fluoroamines with excellent control over the stereochemistry at both contiguous stereocenters. nih.gov The diastereoselectivity can often exceed 20:1. nih.gov

Another class of widely used chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgsantiago-lab.com These are typically used to direct stereoselective alkylation or aldol (B89426) reactions of a chiral imide. While their application in the direct synthesis of β-fluoroamines is less common than that of tert-butanesulfinamide, they represent a powerful tool in asymmetric synthesis that can be adapted for the construction of fluorinated building blocks. santiago-lab.com

Table 2: Diastereoselective Synthesis of Primary β-Fluoroamines using tert-Butanesulfinamide

| Starting Material | Key Reagents | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| α-Fluoroaldehyde | (R)- or (S)-tert-Butanesulfinamide, Organometallic Nucleophile | Primary β-Fluoroamine | >20:1 | nih.gov |

| Aldehyde | Organocatalytic α-fluorination, (R)- or (S)-tert-Butanesulfinamide, Grignard Reagent | syn-β-Fluoroamine | >20:1 | nih.gov |

| Aldehyde | Organocatalytic α-fluorination, (R)- or (S)-tert-Butanesulfinamide, Aryl Boronic Acid/Rh(I) | anti-β-Fluoroamine | >20:1 | nih.gov |

Organocatalytic Approaches

The synthesis of chiral fluorinated molecules, such as this compound, has been significantly advanced through the use of organocatalysis. nih.gov This field employs small, metal-free organic molecules to catalyze chemical reactions, often with high levels of stereoselectivity. nih.govnih.gov For the construction of β-fluoroamines, organocatalytic methods typically involve the enantioselective functionalization of carbonyl compounds or imines.

One prominent strategy is the asymmetric Michael addition of nucleophiles to α,β-unsaturated systems or the addition of fluorine-containing synthons to imines, facilitated by chiral organocatalysts like prolinol derivatives or chiral phosphoric acids. nih.govnih.gov For instance, a chiral primary amine catalyst could be used to generate a reactive enamine from a corresponding aldehyde, which then undergoes an enantioselective reaction with an electrophilic fluorinating agent.

Another approach involves the organocatalytic asymmetric α-fluorination of carbonyl compounds. Aldehydes or ketones can be converted into their corresponding chiral enamines or imines, which then react with electrophilic fluorine sources. For example, a diarylprolinol silyl (B83357) ether catalyst can activate an α-branched aldehyde, which can then be fluorinated enantioselectively. While not a direct synthesis of the final amine, the resulting α-fluoro aldehyde is a key intermediate that can be converted to this compound via a subsequent reductive amination step.

The development of organocascade reactions has also provided efficient routes to complex fluorinated molecules. nih.gov A potential organocatalytic route to this compound could involve a cascade reaction beginning with a precursor like 4-bromobenzaldehyde (B125591), which is transformed through several steps mediated by a single organocatalyst to build the chiral fluoroamine structure.

Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed reactions represent a powerful tool for the asymmetric synthesis of this compound, offering high efficiency and enantioselectivity. nih.govumontreal.ca These transformations utilize chiral transition metal complexes to control the stereochemical outcome of the reaction.

A notable method is the palladium-catalyzed intermolecular aminofluorination of styrenes. researchgate.net In this type of reaction, a styrene (B11656) derivative, such as 4-bromostyrene (B1200502), could react with an amine source and a fluorine source in the presence of a chiral palladium catalyst. Reagents like N-fluorobenzenesulfonimide (NFSI) can function as both the fluorine source and a component of the nitrogen source. researchgate.net This approach constructs the C-N and C-F bonds in a single, stereocontrolled step.

Another significant strategy is the asymmetric hydrogenation or transfer hydrogenation of a suitable precursor enamine or imine. For example, an enamine derived from 4-bromo-ω-fluoroacetophenone could be hydrogenated using a chiral rhodium or iridium catalyst, such as one based on a BINAP or DuPhos ligand, to yield the target chiral amine with high enantiomeric excess.

Furthermore, group 4 metals like titanium and zirconium have been used to create catalysts for asymmetric hydroamination. rsc.org Chiral ligands, often based on binaphthyl diamine structures, can be complexed with these metals to catalyze the intramolecular or intermolecular addition of an amine to an alkene, a process that could be adapted for the synthesis of the target compound. rsc.org

| Catalyst Type | Precursor Example | General Transformation | Potential Advantage |

| Chiral Palladium Complex | 4-Bromostyrene | Intermolecular Aminofluorination | Direct C-F and C-N bond formation |

| Chiral Rhodium/Iridium Complex | Enamine/Imine of 4-bromo-ω-fluoroacetophenone | Asymmetric Hydrogenation | High enantioselectivity for amine formation |

| Chiral Titanium/Zirconium Complex | Aminoalkene derived from 4-bromostyrene | Asymmetric Hydroamination/Cyclization | Utilizes earth-abundant metals |

Stereoselective Construction of the Chiral Center

The creation of the specific stereochemistry at the chiral center of this compound is a critical challenge in its synthesis. Various stereoselective methods have been developed to address this, primarily falling into diastereoselective approaches and kinetic resolution techniques.

Diastereoselective Approaches

Diastereoselective strategies introduce a chiral auxiliary to the molecule, which directs the formation of a new stereocenter, resulting in a preferred diastereomer. This auxiliary is typically removed in a later step.

A highly effective method involves the diastereoselective reaction of a chiral sulfinimine. researchgate.net For a related synthesis of a trifluoromethyl analogue, a chiral N-sulfinylimine derived from 4-bromobenzaldehyde is reacted with a nucleophilic trifluoromethyl source. researchgate.net A similar pathway can be envisioned for the fluoro-analogue, where a chiral sulfinimine, such as one based on the Ellman auxiliary, reacts with a fluorinated nucleophile. The sulfinyl group directs the addition to one face of the imine, leading to high diastereoselectivity. The resulting sulfinamide can then be hydrolyzed under acidic conditions to yield the free chiral amine. The use of frustrated Lewis pairs (FLPs) in the desymmetrization of geminal difluoroalkanes also presents a modern diastereoselective route to enantioenriched benzyl fluorides, which are precursors to the target amine. nih.gov

| Method | Key Reagent/Auxiliary | Intermediate | Key Outcome |

| Sulfinimine Addition | Chiral N-sulfinylimine (e.g., Ellman's auxiliary) | N-Sulfinyl-1-(4-bromophenyl)-2-fluoroethanamine | High diastereomeric ratio |

| FLP-mediated C-F activation | Chiral sulfide (B99878) Lewis base | Diastereomeric sulfonium (B1226848) salts | High diastereomeric ratio (up to 95:5) nih.gov |

Kinetic Resolution Techniques

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

For 1-aryl-2-fluoroethylamines, enzymatic kinetic resolution has proven to be a robust method. researchgate.net Specifically, lipase (B570770) B from Candida antarctica can be used to selectively acylate one enantiomer of racemic this compound. Using an acyl donor like ethyl methoxyacetate, the (R)-amine reacts to form the (S)-methoxyacetamide, leaving the desired (S)-amine unreacted and in high enantiomeric purity (or vice versa, depending on the desired enantiomer). researchgate.net

Dynamic kinetic resolution (DKR) is an even more powerful technique where the unreactive enantiomer is continuously racemized in situ. This allows for a theoretical yield of 100% for a single, desired enantiomer. DKR has been applied to the synthesis of β-fluoro amines through the reaction of imines with a fluoromethyl sulfoximine (B86345) reagent, where the intermediate α-fluorinated carbanion undergoes dynamic kinetic resolution. cas.cn Another approach involves the asymmetric hydrosilylation of imines derived from ketones, where a chiral titanocene (B72419) catalyst can resolve the racemic imine, yielding the amine product with high diastereomeric and enantiomeric purity. nih.gov

| Technique | Chiral Agent | Reaction Type | Result |

| Enzymatic Kinetic Resolution | Lipase B from Candida antarctica | Asymmetric acylation | Separation of enantiomers; one is acylated, the other remains as the amine. researchgate.net |

| Dynamic Kinetic Resolution | Chiral N-heterocyclic carbene (NHC) | O-acylation of hemiaminals | Conversion of a racemate to a single enantiomer of the product. nih.gov |

| Asymmetric Hydrosilylation | Chiral titanocene catalyst | Hydrosilylation of a racemic imine | Resolution of the imine to give an enantioenriched amine. nih.gov |

Fluorination Strategies

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic carbon center. tcichemicals.comscripps.edu These methods are among the most common for creating C-F bonds.

A widely used class of electrophilic fluorinating agents is the N-F reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). tcichemicals.comenamine.net These reagents are often crystalline, stable solids that are easier to handle than fluorine gas. enamine.net A synthetic route could involve the preparation of a suitable nucleophilic precursor, such as an enolate, enamine, or silyl enol ether of 4-bromoacetophenone. The reaction of this precursor with an electrophilic fluorine source like Selectfluor® would generate the α-fluoroketone, 1-(4-bromophenyl)-2-fluoroethanone. This fluorinated ketone is a versatile intermediate that can be converted to the target amine by reductive amination.

Another advanced methodology involves the use of hypervalent iodine compounds. nih.gov While these are sometimes prepared beforehand, catalytic versions have been developed where an iodoarene is oxidized in the presence of a fluoride source like hydrogen fluoride (HF) to generate the active electrophilic fluorinating species in situ. nih.gov This species can then fluorinate a variety of substrates, including aryl-alkyl ketones. nih.gov Palladium(IV) complexes have also been investigated as reagents that can be generated from fluoride and subsequently act as electrophilic fluorinating agents. nih.gov

| Reagent Class | Specific Reagent Example | Typical Substrate | Intermediate Product |

| N-F Reagents | Selectfluor® (F-TEDA-BF₄) enamine.net | Enolate or Silyl Enol Ether of 4-bromoacetophenone | 1-(4-bromophenyl)-2-fluoroethanone |

| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) researchgate.net | Styrene derivative (in Pd-catalyzed aminofluorination) | This compound derivative |

| Hypervalent Iodine | (Difluoroiodo)benzene (generated in situ) nih.gov | 4-Bromoacetophenone | 1-(4-bromophenyl)-2-fluoroethanone |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the introduction of a fluoride ion as a nucleophile to displace a suitable leaving group. tcichemicals.com The most accessible and affordable sources of fluoride are metal fluoride salts, though their application can be hampered by low solubility and high basicity. ucla.edu Common reagents include potassium fluoride (KF), cesium fluoride (CsF), and tetra-alkylammonium fluorides like tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org

These reactions typically proceed via a traditional SN2 mechanism, where a leaving group on an alkyl chain is displaced by the fluoride anion. acsgcipr.org For the synthesis of β-fluoroamines such as this compound, a precursor like 2-amino-1-(4-bromophenyl)ethanol would feature a hydroxyl group that is first converted into a better leaving group (e.g., tosylate or mesylate) before being displaced by fluoride.

Recent advancements have focused on overcoming the challenges associated with fluoride's reactivity. Organoboranes, for instance, have been demonstrated to act as effective phase-transfer catalysts for the fluorination of organohalides using CsF, facilitating the formation of β-fluoroamines. nih.gov Additionally, various catalytic methods involving transition metals or organocatalysts have been developed to achieve nucleophilic fluorination under milder conditions. ucla.edu

Table 1: Common Nucleophilic Fluorinating Agents

| Reagent | Formula | Typical Application | Reference |

|---|---|---|---|

| Potassium Fluoride | KF | Used with phase-transfer catalysts. | acsgcipr.org |

| Cesium Fluoride | CsF | Higher reactivity than KF due to lower lattice energy. | acsgcipr.orgnih.gov |

| Tetrabutylammonium Fluoride (TBAF) | n-Bu₄NF | Soluble in organic solvents; available in anhydrous or hydrated forms. | acsgcipr.org |

| PyFluor | N/A | Deoxyfluorination reagent. | ucla.edu |

| (Diethylamino)sulfur Trifluoride (DAST) | Et₂NSF₃ | Deoxyfluorination of alcohols. | tcichemicals.com |

Deoxofluorination Routes

A specific and highly relevant subset of nucleophilic fluorination is deoxofluorination, which directly converts a hydroxyl group into a carbon-fluorine bond. This method is advantageous as it often proceeds from readily available alcohol precursors. Reagents like (diethylamino)sulfur trifluoride (DAST) are widely used to stereospecifically substitute a hydroxyl group with fluorine. tcichemicals.com The reaction mechanism involves the alcohol attacking the sulfur center of DAST, forming an intermediate that enhances the leaving group ability of the original hydroxyl group, which is then displaced by a fluoride anion. tcichemicals.com

More modern reagents have been developed to improve upon the safety and stability profiles of traditional deoxofluorinating agents. One such example is PyFluor, a stable and low-cost reagent that can convert a broad range of alcohols to the corresponding fluorides, often with minimal formation of elimination byproducts. ucla.edu Another thermally stable crystalline solid reagent, 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), also serves as a nucleophilic deoxofluorinating agent with the benefit of being easier to handle in the open air compared to reagents like DAST. tcichemicals.com

Table 2: Comparison of Deoxofluorination Reagents

| Reagent | Key Features | Precursor | Reference |

|---|---|---|---|

| DAST | Widely used, effective for stereospecific conversion. | Alcohols | tcichemicals.com |

| PyFluor | Stable, low-cost, broad substrate scope, reduces elimination byproducts. | Alcohols | ucla.edu |

| FLUOLEAD™ | High thermal stability, crystalline solid, less fuming and easier to handle. | Alcohols | tcichemicals.com |

Bromination and Aryl Ring Functionalization

The 4-bromophenyl moiety is a critical component of the target compound. Its introduction can be achieved through direct bromination of an aromatic precursor or by starting with a pre-brominated building block that can be further modified.

Directed Aromatic Bromination

Directed aromatic bromination involves the electrophilic substitution of a hydrogen atom on the aromatic ring with bromine. The synthesis of this compound could conceivably start from a precursor like 2-phenylethanamine or a derivative thereof. nih.govnih.gov The amino group in such precursors is an ortho-, para-directing group in electrophilic aromatic substitution. byjus.com Therefore, direct bromination of a suitably protected 2-phenylethanamine derivative would be expected to yield a mixture of ortho- and para-substituted products, from which the desired para-isomer would need to be separated. nih.gov

Cross-Coupling Precursor Synthesis

The 4-bromophenyl group is not only a part of the final structure but also a versatile chemical handle for synthesis. Aryl bromides are common and effective precursors for a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions. researchgate.netumontreal.ca These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. umontreal.ca

In the context of synthesizing more complex analogues, the bromine atom on this compound could be substituted using a palladium-catalyzed Suzuki cross-coupling reaction with various arylboronic acids. researchgate.netnih.gov This modular approach allows for the creation of diverse libraries of compounds from a common brominated intermediate. The synthesis of various bi-aryl compounds from N-(4-bromophenyl) derivatives and arylboronic acids has been demonstrated, highlighting the utility of the bromophenyl group as a key precursor for such transformations. researchgate.netnih.gov This retrosynthetic approach, starting with a brominated aryl unit, is a cornerstone of modern medicinal chemistry for building molecular diversity. acs.org

Sustainable and Green Chemistry Principles in Synthesis

Atom Economy and Step Efficiency

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comresearchgate.net Reactions with high atom economy, such as addition reactions where all reactant atoms are found in the product, are considered highly desirable. nih.gov In contrast, substitution reactions, like the deoxofluorination of an alcohol where atoms from the leaving group and reagent are lost as byproducts, inherently have lower atom economy. nih.gov

When evaluating the synthetic routes to this compound, a route that utilizes a catalytic fluorination method would be greener than one requiring a stoichiometric fluorinating agent. rsc.org Similarly, a synthetic design that minimizes the use of protecting groups improves step economy. nih.gov The ideal synthesis from a green chemistry perspective would involve a convergent, catalyst-driven process with high atom economy at each step, minimizing waste and maximizing resource efficiency. organic-chemistry.org

Solvent-Free or Green Solvent Methodologies

The pursuit of greener synthetic methods for producing this compound has led to the exploration of innovative techniques that reduce or eliminate the use of hazardous solvents. These approaches not only minimize environmental impact but can also offer improved efficiency and safety.

Mechanochemical Synthesis:

One promising solvent-free approach is mechanochemistry, where mechanical force is used to induce chemical reactions. The reductive amination of a suitable precursor, such as 1-(4-bromophenyl)-2-fluoroethanone, with an ammonia (B1221849) source could potentially be achieved under mechanochemical conditions, for example, by ball milling. This method obviates the need for bulk solvents, leading to a significant reduction in waste. While direct experimental data for the mechanochemical synthesis of this compound is not extensively documented, the successful application of this technique to the synthesis of other primary amines from ketones suggests its feasibility.

Enzymatic Synthesis in Aqueous Media:

Biocatalysis offers a powerful and inherently green approach to chemical synthesis. The use of enzymes, such as reductive aminases (RedAms) or amine dehydrogenases (AmDHs), allows for the synthesis of chiral amines in aqueous media under mild conditions. uniovi.esresearchgate.net For the synthesis of this compound, this would involve the enzymatic reductive amination of 1-(4-bromophenyl)-2-fluoroethanone.

Reductive aminases from various fungal species have demonstrated high conversion rates and excellent enantioselectivity in the reductive amination of α-fluoroacetophenones using ammonia as the amine donor. uniovi.es This enzymatic approach is highly attractive as it operates in an environmentally friendly aqueous buffer system and can produce optically pure products.

The following table summarizes the potential of enzymatic reductive amination for fluoro-substituted acetophenones based on published data for analogous compounds. uniovi.es

| Enzyme Source | Substrate Analogue | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |

| Fungal RedAm | 2-Fluoroacetophenone | Ammonia | >95 | >99 (S) |

| Fungal RedAm | 4'-Fluoroacetophenone | Ammonia | >99 | 98 (R) |

This table is illustrative and based on data for structurally related compounds to demonstrate the potential of enzymatic synthesis for this compound.

Aminolysis in Water or under Solvent-Free Conditions:

Another potential green route starts from 4-bromostyrene oxide. The aminolysis of this epoxide with ammonia would yield the isomeric amino alcohols, one of which is the precursor to the target molecule after subsequent fluorination, or potentially directly to a fluoro-substituted amino alcohol if a fluorinated epoxide is used. The use of water as a solvent for the aminolysis of epoxides has been shown to be effective and can be promoted by catalysts. researchgate.net Furthermore, solvent-free aminolysis of epoxides, sometimes catalyzed by Lewis acids, has also been reported, offering a completely solventless pathway. nih.gov

Minimization of Byproduct Formation

In Reductive Amination:

The primary synthetic route to this compound is the reductive amination of 1-(4-bromophenyl)-2-fluoroethanone. A common byproduct in this reaction is the corresponding alcohol, 1-(4-bromophenyl)-2-fluoroethanol, formed by the reduction of the ketone starting material.

To minimize this, the choice of reducing agent is critical. Milder reducing agents that selectively reduce the intermediate imine over the ketone are preferred. In enzymatic reductive aminations, the formation of the alcohol byproduct can be influenced by the specific enzyme and reaction conditions. For instance, with some reductive aminases, the reduction of fluorinated acetophenones to the corresponding alcohol can be a competing reaction. uniovi.es Careful selection of the enzyme and optimization of parameters such as cofactor concentration can help to suppress this side reaction. uniovi.es

Another potential byproduct in reductive aminations can arise from the reducing agent itself. For example, the use of sodium cyanoborohydride can lead to the formation of cyanide-containing impurities. Utilizing alternative reducing agents or enzymatic systems circumvents this issue.

In Aminolysis of Epoxides:

When synthesizing β-amino alcohols via the aminolysis of epoxides like 4-bromostyrene oxide, the formation of regioisomers is a primary concern. The nucleophilic attack of ammonia can occur at either of the two carbon atoms of the epoxide ring, leading to a mixture of products.

The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions. The use of specific solid acid catalysts, such as certain zeolites or supported metal oxides, has been shown to favor the formation of one regioisomer over the other in the aminolysis of styrene oxide and its derivatives. researchgate.netresearchgate.net For instance, titanosilicate molecular sieves have been reported to yield β-amino alcohols with high regioselectivity under solvent-free conditions. researchgate.net

The following table illustrates the influence of the catalyst on the regioselectivity of the aminolysis of styrene oxide with aniline (B41778), providing insight into potential strategies for controlling byproduct formation in the synthesis of precursors to this compound.

| Catalyst | Reaction Conditions | Major Regioisomer | Selectivity (%) |

| Ti-MCM-41 | Solvent-free, 308 K | 2-Anilino-1-phenylethanol | High |

| SBA-15-pr-SO3H | Solvent-free, 308 K | 2-Anilino-1-phenylethanol | High |

| Zr-MOR | Solvent-free, ambient temp. | 2-Anilino-1-phenylethanol | High |

This table is based on data for the aminolysis of styrene oxide with aniline and serves as an example of how catalyst choice can control byproduct formation.

By carefully selecting the synthetic strategy, be it a solvent-free mechanochemical approach or a highly selective enzymatic route in an aqueous medium, and by optimizing reaction conditions to control byproduct formation, the synthesis of this compound can be aligned with the principles of green chemistry.

Chemical Transformations and Functionalization of 1 4 Bromophenyl 2 Fluoroethanamine

Reactivity at the Amine Functionality

The primary amine group is a key site for nucleophilic reactions, enabling the construction of more complex molecular architectures. Its basicity is influenced by the electron-withdrawing effect of the adjacent fluorine atom, which can reduce the pKa compared to non-fluorinated analogues nih.govnih.govresearchgate.net. This modulation of basicity is a critical factor in its reactivity.

Derivatization for Amide and Sulfonamide Formation

The primary amine of 1-(4-Bromophenyl)-2-fluoroethanamine readily undergoes acylation reactions with carboxylic acid derivatives (such as acyl chlorides or anhydrides) or sulfonic acid derivatives (like sulfonyl chlorides) to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for creating diverse libraries of compounds for biological screening. The formation of the amide bond is one of the most widely researched reactions in organic chemistry researchgate.net.

The general schemes for these transformations are as follows:

Amide Formation: Reacting this compound with an acylating agent (R-CO-X, where X is a leaving group) in the presence of a base yields the corresponding N-[1-(4-bromophenyl)-2-fluoroethyl]amide.

Sulfonamide Formation: Similarly, reaction with a sulfonylating agent (R-SO₂-X) provides the N-[1-(4-bromophenyl)-2-fluoroethyl]sulfonamide.

These derivatizations significantly alter the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity, which are crucial for its interaction with biological targets.

N-Alkylation and N-Acylation Reactions

N-Alkylation introduces alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. For instance, N-methylation leads to the formation of 1-(4-bromophenyl)-2-fluoroethylamine . Such modifications can impact receptor binding affinity and selectivity nih.gov. Metal-free catalytic systems, such as those using tris(pentafluorophenyl)borane, have been developed for the N-alkylation of various amines with esters, showcasing modern synthetic approaches rsc.org.

N-Acylation is a broader category that includes the amide formation discussed previously. It is a robust method for introducing a wide array of acyl groups. Modern methods for N-acylation include protocols that are solvent-free, catalyzed by enzymes for green synthesis, or induced by UV light without the need for external photocatalysts researchgate.netorganic-chemistry.org. These reactions are highly efficient for converting primary and secondary amines into amides, with high tolerance for other functional groups organic-chemistry.org.

| Reaction Type | Reagent Class | Product Class | Significance |

| N-Acylation | Acyl Halides, Anhydrides | Amides | Modifies biological activity, lipophilicity |

| N-Sulfonylation | Sulfonyl Halides | Sulfonamides | Alters therapeutic properties, metabolic stability |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Influences receptor selectivity and potency |

| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amines | Forms C-N bonds under mild conditions |

Formation of Imines and Heterocycles

The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and may require a dehydrating agent to drive it to completion researchgate.net. Imines are valuable intermediates themselves, susceptible to reduction to form secondary amines or attack by nucleophiles. Mechanochemical strategies, which involve milling reactants together, have been developed for the solvent-free synthesis of fluorinated imines nih.gov.

Furthermore, the bifunctional nature of this compound, combined with appropriate reaction partners, allows for its use in the synthesis of nitrogen-containing heterocycles. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrroles, pyrazines, or other heterocyclic systems. The 2-phenethylamine scaffold, which is the core of this molecule, is a key component in a vast number of bioactive compounds and natural alkaloids with complex cyclic frameworks mdpi.comacs.org. For example, derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have been synthesized from p-bromoacetophenone, demonstrating how the bromophenyl moiety can be a starting point for building complex heterocyclic structures nih.gov.

Reactions Involving the Fluoroethyl Moiety

The fluoroethyl group is another critical feature of the molecule, influencing its chemical behavior and metabolic stability. The carbon-fluorine bond is exceptionally strong and generally resistant to cleavage nih.govmdpi.com.

Influence of Fluorine on Adjacent Reactivity

The high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect. This has several consequences for the reactivity of the molecule:

Reduced Amine Basicity: As mentioned, the fluorine atom lowers the pKa of the proximal amine group, making it less basic than its non-fluorinated counterparts nih.govnih.govresearchgate.net.

Activation of C-H Bonds: The fluorine atom can influence the acidity of adjacent C-H bonds, although this effect is more pronounced in α-fluorocarbonyl compounds.

Metabolic Stability: Fluorine is often incorporated into drug candidates to block sites of metabolic oxidation nih.govnih.gov. Hydroxylation at the carbon bearing the fluorine or the adjacent benzylic carbon can be sterically and electronically disfavored, potentially increasing the molecule's biological half-life.

However, despite the strength of the C-F bond, defluorination is not impossible. Elimination of hydrogen fluoride (B91410) (HF) can occur, particularly if a lone pair of electrons or a negative charge is present at the β-position (the benzylic carbon in this case) nih.gov. Additionally, CYP-mediated hydroxylation at fluorinated carbons can lead to the release of fluoride nih.gov.

Strategies for Further Functionalization of the Fluorinated Carbon Chain

Direct functionalization of the fluorinated carbon chain is challenging due to the inertness of the C-F bond. Nucleophilic substitution of the fluorine atom (an Sₙ2 reaction) is generally difficult for monofluorinated alkyl groups nih.gov.

Reactions at the Bromophenyl Group

The bromophenyl group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. The reactivity of the aryl bromide is predominantly exploited through transition metal-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, C-O, and C-S bonds, and the aryl bromide moiety of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. libretexts.org In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the 4-position of the phenyl ring. The general scheme involves the reaction of the parent compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

A variety of palladium precursors, such as Pd(OAc)₂, Pd(PPh₃)₄, or palladacycles, can be employed, often in combination with phosphine (B1218219) ligands that enhance catalyst activity and stability. libretexts.org The choice of base, typically an inorganic carbonate like K₂CO₃ or a phosphate, and the solvent system are crucial for achieving high yields. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(Biphenyl-4-yl)-2-fluoroethanamine |

| 4-Vinylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 1-(4'-Vinylbiphenyl-4-yl)-2-fluoroethanamine |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org Applying this to this compound allows for the introduction of substituted vinyl groups. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling is a method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgsynarchive.comlibretexts.org This reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.orgsynarchive.com This transformation is valuable for synthesizing arylalkynes from this compound, which are useful intermediates in organic synthesis. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org The Buchwald-Hartwig amination of this compound allows for the synthesis of a wide range of N-aryl derivatives by coupling with primary or secondary amines, anilines, or N-heterocycles. wikipedia.orgacsgcipr.org

The catalyst system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. libretexts.org The choice of ligand is critical for the success of the reaction and has been the subject of extensive development. wikipedia.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the reaction. libretexts.org

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Amine | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(4-(2-Fluoro-1-aminoethyl)phenyl)morpholine |

| Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | N-(4-(2-Fluoro-1-aminoethyl)phenyl)aniline |

Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods exist for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions, often referred to as Buchwald-Hartwig etherification and thioetherification, respectively, allow for the coupling of this compound with alcohols, phenols, and thiols. These reactions also typically employ a palladium catalyst with a specialized ligand and a strong base.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAAr) on the bromophenyl ring of this compound is generally challenging. The presence of the electron-donating aminoethyl group deactivates the ring towards nucleophilic attack. For an SₙAr reaction to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group (in this case, bromine).

However, under forcing conditions (high temperatures and pressures) or with very strong nucleophiles, substitution might be achievable. The reactivity order for halogens in SₙAr reactions is typically F > Cl > Br > I, meaning that the bromo-substituent is less prone to substitution compared to a fluoro-substituent under these conditions.

Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring must be considered. The bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. The 2-fluoroethanamine group is an activating, ortho-, para-directing group.

Given that the bromine and the aminoethyl group are para to each other, electrophilic attack will be directed to the positions ortho to the activating aminoethyl group (and meta to the deactivating bromine). Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the positions adjacent to the 2-fluoroethanamine substituent. The reaction conditions would need to be carefully controlled to avoid side reactions involving the amine functionality.

Applications of 1 4 Bromophenyl 2 Fluoroethanamine As a Synthetic Building Block

Precursor in Complex Molecule Synthesis

The strategic placement of a bromine atom, an amino group, and a fluorine atom makes 1-(4-Bromophenyl)-2-fluoroethanamine a highly useful precursor for the synthesis of more complex molecules. The amine functionality serves as a nucleophile or can be transformed into a variety of other functional groups. The aryl bromide is a key handle for cross-coupling reactions, allowing for the introduction of diverse substituents. A closely related analogue, (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine, has been identified as a crucial building block in pharmaceutical research, where both the amine and aryl bromide moieties are utilized for further modifications to rapidly generate a multitude of derivatives. researchgate.net This highlights the synthetic potential inherent in the 1-(4-bromophenyl)ethanamine (B1329632) framework.

Chiral Scaffold Construction

The presence of a stereogenic center in this compound makes its enantiomerically pure forms particularly valuable for the construction of chiral scaffolds. These scaffolds are fundamental in asymmetric synthesis, providing a rigid framework upon which to build molecules with specific three-dimensional arrangements. The synthesis of chiral amines is a significant area of research, and methods to obtain enantiopure building blocks are highly sought after. For instance, the diastereoselective trifluoromethylation of a chiral sulfinimine has been effectively used to synthesize the enantiomerically pure form of the related (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine. researchgate.net This approach, utilizing a chiral auxiliary, demonstrates a reliable strategy for accessing enantiopure 1-(4-bromophenyl)ethanamine derivatives, which can then serve as foundational elements in the construction of larger, stereochemically defined molecules.

Incorporation into Polyfunctionalized Molecules

The dual reactivity of the amino group and the aryl bromide in this compound allows for its straightforward incorporation into polyfunctionalized molecules. The amino group can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce new functionalities. researchgate.net Simultaneously, the 4-bromophenyl group is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, thereby allowing the attachment of various aryl, alkyl, and heteroaryl groups. This orthogonal reactivity is exemplified in the synthesis of complex molecules where a bromophenyl moiety is first incorporated and then further functionalized via cross-coupling. For example, N-(4-bromophenyl)furan-2-carboxamide has been used as a platform for Suzuki-Miyaura cross-coupling to generate a library of arylated analogues with demonstrated biological activity. dntb.gov.ua Similarly, the synthesis of novel poly(imides) has been achieved using a diamine containing a bromophenyl group, showcasing how such building blocks can be integrated into large polymeric structures.

Role in Designing Novel Chemical Entities

The unique combination of functional groups in this compound makes it an attractive starting point for the design of novel chemical entities. Its structural motifs are found in various bioactive molecules, and its utility as a scaffold allows for systematic modifications to explore structure-activity relationships.

Ligand Precursor for Asymmetric Catalysis

Chiral amines are fundamental components of many successful ligands used in asymmetric catalysis. The development of new chiral ligands is crucial for advancing enantioselective transformations. researchgate.net While direct examples of this compound being used as a ligand precursor are not extensively documented in the literature, its structure possesses the key features necessary for such applications. The amino group can be derivatized to coordinate with a metal center, and the chiral center in proximity to the aromatic ring can effectively influence the stereochemical outcome of a catalyzed reaction. The synthesis of chiral ligands often involves the functionalization of readily available chiral building blocks, and the dual handles of the amine and aryl bromide in this compound make it a promising candidate for the development of new ligand architectures for a variety of asymmetric reactions.

Precursors to Organofluorine Compounds

Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties. nih.gov this compound is itself an organofluorine compound and serves as a valuable precursor for the synthesis of more complex fluorinated molecules. The presence of the fluorine atom can influence the reactivity of the molecule and the properties of the final products. The derivatization of the amine and the functionalization of the aryl bromide allow for the introduction of this fluorine-containing motif into a wide array of molecular frameworks, contributing to the growing toolbox of fluorinated building blocks available to synthetic chemists.

Enantiopure Intermediate in Target-Oriented Synthesis

Target-oriented synthesis aims to prepare a specific, often complex, molecule with a predefined biological or material function. nih.gov In this context, enantiopure intermediates are of paramount importance to ensure the stereochemical integrity of the final product. The enantiomers of this compound represent valuable chiral intermediates for the synthesis of such target molecules.

The ability to resolve the enantiomers or to synthesize them in an enantiomerically pure form, as demonstrated with related compounds through methods like diastereoselective synthesis using chiral auxiliaries, is a critical first step. researchgate.net Once obtained, the enantiopure building block can be elaborated through a series of stereoconservative reactions to afford the desired target molecule. The bromophenyl group offers a site for strategic bond formation late in a synthetic sequence, a common tactic in target-oriented synthesis to introduce key structural diversity or to complete the carbon skeleton. The development of synthetic routes to access enantiopure forms of this compound and its derivatives is therefore a key enabling technology for its application in the synthesis of complex, single-enantiomer targets.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrFN |

| Molecular Weight | 218.07 g/mol |

| Appearance | Not specified |

| CAS Number | 1246567-29-2 |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₉BrFN |

| (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine | C₈H₇BrF₃N |

| N-(4-bromophenyl)furan-2-carboxamide | C₁₁H₈BrNO₂ |

Theoretical and Computational Investigations of 1 4 Bromophenyl 2 Fluoroethanamine

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its reactivity, polarity, and intermolecular interactions. The presence of two different halogen atoms, fluorine and bromine, on the phenethylamine (B48288) scaffold introduces complex electronic effects.

The bromine atom attached to the phenyl ring also exerts an electron-withdrawing inductive effect. However, due to its valence p-orbitals, it can also participate in resonance, donating electron density to the aromatic system (+R effect). In halobenzenes, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution, yet directing incoming electrophiles to the ortho and para positions. In this para-substituted compound, the bromine atom modulates the electron density of the entire phenyl ring.

Table 1: Anticipated Electronic Effects of Halogen Substituents

| Atom | Inductive Effect | Resonance Effect | Net Effect on Aromatic Ring | Primary Impact on Side Chain |

|---|---|---|---|---|

| Fluorine (F) | Strong withdrawal (-I) | Weak donation (+R) | N/A (on side chain) | Strong polarization of C-F bond |

| Bromine (Br) | Moderate withdrawal (-I) | Moderate donation (+R) | Weak deactivation, ortho-para directing | Modulates ring's electron density |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). numberanalytics.comnumberanalytics.com

For 1-(4-Bromophenyl)-2-fluoroethanamine, the HOMO is expected to be predominantly localized on the electron-rich 4-bromophenyl ring. The π-system of the benzene (B151609) ring and the lone pair electrons of the bromine atom would contribute significantly to this orbital. The energy of the HOMO is a measure of the molecule's ionization potential.

The LUMO, conversely, is the lowest energy orbital without electrons and represents the molecule's capacity to accept electrons. youtube.com In this molecule, the LUMO is likely to have significant contributions from the antibonding orbitals of the C-Br and C-F bonds (σ), as well as the π orbitals of the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. numberanalytics.com

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Expected Primary Localization | Implied Reactivity |

|---|---|---|

| HOMO | π-system of the bromophenyl ring, bromine lone pairs | Nucleophilic character, site of oxidation |

| LUMO | π* orbitals of the phenyl ring, σ* of C-F and C-Br bonds | Electrophilic character, site of reduction |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

Conformational Landscape and Stereochemical Properties

The flexibility of the ethylamine (B1201723) side chain allows this compound to exist in several different spatial arrangements, or conformations. The study of these conformations is crucial for understanding its biological activity and physical properties. lumenlearning.com

The conformational landscape of this molecule is primarily defined by the rotation around the C1-C2 single bond of the ethylamine side chain. A computational study on the analogous compound 1-(4-bromophenyl)-2-fluoroethanol (BPFE) revealed that a gauche conformation, where the fluorine and hydroxyl groups are adjacent, is favored in various solvents. rsc.org A similar "gauche effect" is anticipated for this compound, where an attractive interaction may exist between the fluorine atom and the amino group.

Computational modeling, often using molecular mechanics or density functional theory (DFT), can be employed to locate the lowest energy conformers. researchgate.net For this molecule, the key dihedral angle is between the phenyl ring and the amino group. The two primary conformations would be:

Gauche Conformer: The fluorine atom and the amino group are in a gauche relationship (dihedral angle of approximately 60°). This conformation may be stabilized by an intramolecular hydrogen bond between the amine and the electronegative fluorine.

Trans (or Anti) Conformer: The fluorine atom and the amino group are in a trans or anti relationship (dihedral angle of approximately 180°). This conformation minimizes steric hindrance between these two groups.

Studies on the closely related 2-phenylethylamine have shown that gauche conformers are generally preferred. researchgate.net The final energy balance for this compound will depend on the interplay between steric repulsion, electrostatic interactions (gauche effect), and solvent effects.

Table 3: Likely Stable Conformers of this compound

| Conformer | Dihedral Angle (F-C-C-N) | Key Stabilizing/Destabilizing Factors |

|---|---|---|

| Gauche | ~60° | Potential intramolecular H-bond (stabilizing), gauche steric interaction (destabilizing) |

| Trans (Anti) | ~180° | Minimized steric hindrance (stabilizing) |

The different conformations of this compound are interconverted by rotation around the C1-C2 bond. The energy required to move from one stable conformer to another is known as the rotational barrier. These barriers can be calculated computationally and are determined by the eclipsed interactions that occur during rotation. For example, the transition state for the interconversion of gauche and trans conformers involves the eclipsing of the bulky bromophenyl group with either the fluorine or the amino group, leading to significant steric strain. Theoretical investigations on simple molecules like 1,2-dihaloethanes and 2-fluoroethylamine provide foundational data for estimating these barriers. acs.org

In addition to bond rotation, the nitrogen atom of the primary amine can undergo a process called nitrogen inversion, where it rapidly inverts its pyramidal geometry. This process also has a small energy barrier, which can be influenced by the electronic effects of the substituents.

The carbon atom attached to the bromophenyl ring (C1) is a stereocenter, meaning this compound exists as a pair of enantiomers (R and S). These enantiomers will rotate plane-polarized light in opposite directions. Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measures this differential interaction with light and is a powerful tool for determining the absolute configuration of chiral molecules.

Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), can predict the ECD spectra for each enantiomer. rsc.org By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized compound can be assigned. A study on the non-fluorinated analogue, 1-(4-bromophenyl)-ethylamine, successfully used a similar technique (Vibrational Circular Dichroism, VCD) combined with computational modeling to study its conformations and interactions. researchgate.net This approach would be directly applicable to this compound to provide definitive stereochemical information.

Reaction Mechanism Elucidation via Computational Chemistry

The synthesis of β-fluoroamines, such as this compound, presents unique challenges that can be effectively addressed through computational chemistry. Density Functional Theory (DFT) and other quantum chemical methods are instrumental in elucidating the complex reaction mechanisms, identifying key intermediates, and predicting the most favorable synthetic pathways.

One plausible synthetic route to this compound is the nucleophilic fluorination of a precursor molecule, such as 2-amino-1-(4-bromophenyl)ethanol. In this SN2-type reaction, a fluorine source like cesium fluoride (B91410) (CsF) attacks the carbon bearing the hydroxyl group, which acts as a leaving group. Computational studies on similar SN2 fluorination reactions highlight the crucial role of promoters and the solvent in activating the fluoride salt and stabilizing the transition state. researchgate.net

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. For the nucleophilic fluorination of 2-amino-1-(4-bromophenyl)ethanol, computational models can calculate the geometry and energy of the transition state. This state is typically a trigonal bipyramidal structure where the nucleophilic fluorine atom and the leaving hydroxyl group are in apical positions.

Quantum chemical calculations, often employing DFT functionals like ωB97X, can model the TS for such transformations. rsc.org For instance, in related reactions, the Gibbs free energy of activation (ΔG‡) has been computationally determined to understand reaction feasibility. researchgate.net The analysis reveals how factors like the polarization of bonds and charge distribution influence the energy barrier of the reaction. rsc.orgnih.gov For the fluorination of the 2-amino-1-(4-bromophenyl)ethanol precursor, the transition state would involve the simultaneous breaking of the C-O bond and the formation of the C-F bond, a process that can be accurately modeled to predict reaction kinetics. nih.gov

Table 1: Hypothetical Transition State Parameters for the Nucleophilic Fluorination of 2-amino-1-(4-bromophenyl)ethanol

| Parameter | Value | Method |

| Activation Energy (ΔE‡) | 22.5 kcal/mol | DFT (B3LYP/6-311+G(d,p)) |

| Gibbs Free Energy of Activation (ΔG‡) | 25.0 kcal/mol | DFT with solvent correction |

| Key Imaginary Frequency | -450 cm⁻¹ | Frequency Calculation |

| C-F bond length (forming) | 2.15 Å | Geometry Optimization |

| C-O bond length (breaking) | 2.05 Å | Geometry Optimization |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar SN2 fluorination reactions.

By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for the entire reaction pathway can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of the synthesis. For the formation of this compound, the energy profile would show the initial energy of the precursor and the fluoride source, the energy barrier to reach the transition state, and the final energy of the fluorinated product.

Computational studies on analogous reactions, such as the reaction of fluoroarenes with organometallic reagents, have successfully mapped out these energy landscapes, revealing whether a reaction is exothermic or endothermic and identifying the rate-determining step. nih.gov A similar approach for the target molecule would elucidate the energetic feasibility of the proposed synthetic route and could be used to compare alternative pathways, for example, the ring-opening of a corresponding aziridine. nih.gov

The solvent plays a critical role in chemical reactions, and its effects can be modeled computationally. numberanalytics.com Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used to simulate the influence of the solvent on the solute's electronic structure and energetics. numberanalytics.comwikipedia.orgnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies. numberanalytics.comresearchgate.net

For the synthesis of this compound, the choice of solvent can dramatically affect the reaction rate and yield. A computational study could investigate the reaction in various solvents (e.g., acetonitrile, t-butanol) to determine the optimal conditions. researchgate.net The model would account for how the solvent stabilizes charged species, such as the fluoride anion and the transition state, thereby lowering the activation energy barrier. researchgate.net For instance, studies have shown that protic solvents can interact with the fluoride anion through hydrogen bonding, which can influence its nucleophilicity. researchgate.net

Molecular Interactions and Recognition Studies (Theoretical)

The biological activity and physical properties of this compound are governed by its interactions with its environment, including biological targets like proteins or other molecules. Theoretical methods are invaluable for studying these non-covalent interactions.

Hydrogen bonds are crucial non-covalent interactions that dictate molecular conformation and intermolecular recognition. This compound possesses several potential hydrogen bond donors (the amine N-H) and acceptors (the nitrogen and fluorine atoms). Computational methods can be used to analyze the strength and geometry of these hydrogen bonds.

Theoretical studies on similar molecules, such as halogenated amphetamines and 5-bromocytosine, have employed methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize hydrogen bonds. nih.govnih.govmdpi.com These analyses can quantify the electron density at the bond critical points, providing a measure of the hydrogen bond strength. For this compound interacting with a model system (e.g., water or a simple amide), calculations could predict the preferred hydrogen bonding sites and their interaction energies. bookpi.org

Table 2: Hypothetical Hydrogen Bond Analysis for this compound with a Water Molecule

| Interaction | Distance (Å) | Interaction Energy (kcal/mol) | Method |

| N-H···OH₂ | 1.95 | -5.2 | SAPT |

| C-F···H-OH | 2.20 | -1.8 | SAPT |

Note: The data in this table is illustrative and based on typical values for hydrogen bonds involving amino and fluoro groups in similar molecular contexts.

Beyond hydrogen bonding, other non-covalent interactions such as halogen bonds, π-π stacking, and van der Waals forces play a significant role in the molecular recognition of this compound. nih.gov The bromine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with a nucleophile. nih.govmdpi.com

Quantum Chemical Calculations and Parameters

Comprehensive theoretical and computational investigations into the specific compound this compound are not extensively available in publicly accessible scientific literature. Detailed studies employing quantum chemical calculations to elucidate its specific electronic structure and properties have not been published.

Density Functional Theory (DFT) Applications

While Density Functional Theory (DFT) is a powerful method for investigating the electronic properties of molecules, specific DFT studies focused solely on this compound are not found in the reviewed literature. DFT calculations are commonly used to determine optimized geometry, electronic structure, and thermochemical properties of molecules. In the broader context of related compounds, such as halogenated phenethylamines, DFT has been applied to understand conformational preferences and spectroscopic data. For instance, the B3LYP hybrid functional is a common choice for such studies. However, without specific research on this compound, no detailed parameters or findings can be presented.

Future Research Directions and Perspectives in 1 4 Bromophenyl 2 Fluoroethanamine Chemistry

Novel Synthetic Strategies with Enhanced Efficiency

The development of advanced synthetic methods is crucial for accessing 1-(4-bromophenyl)-2-fluoroethanamine and its analogs with greater efficiency, selectivity, and sustainability. cas.cnspringernature.com Current efforts are moving beyond traditional multi-step sequences to embrace cutting-edge catalytic systems that offer milder conditions and higher precision. cas.cnnih.govresearchgate.net

Enzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, capable of producing enantiopure compounds under mild conditions. the-innovation.org Future research could focus on developing chemo-enzymatic pathways for the asymmetric synthesis of chiral this compound. chimia.chacs.orgchimia.ch

Key enzymatic strategies to be explored include:

Transaminases (TAs): The asymmetric amination of a suitable precursor ketone, 2-fluoro-1-(4-bromophenyl)ethan-1-one, using engineered R- or S-selective transaminases could provide direct access to either enantiomer of the target amine with high enantiomeric excess. nih.gov

Reductive Aminases (RedAms): As an alternative to transaminases, reductive aminases can catalyze the direct conversion of a ketone to an amine using ammonia (B1221849) as the amine source, offering a highly atom-economical route. nih.gov

Aldolases and Other C-C Bond Forming Enzymes: Biocatalytic aldol (B89426) reactions could be employed to construct the carbon skeleton with high stereocontrol, followed by subsequent chemical or enzymatic steps to install the amine and fluorine moieties. nih.govresearchgate.net This approach allows for the creation of valuable fluorinated building blocks. nih.govresearchgate.net

Enzymatic Resolution: The resolution of racemic this compound or its precursors using enzymes like lipases or amidases could be a viable strategy. chimia.chresearchgate.net

Table 1: Potential Enzymatic Routes for Chiral this compound Synthesis

| Enzymatic Approach | Precursor | Key Transformation | Potential Advantages |

|---|---|---|---|

| Asymmetric Amination | 2-Fluoro-1-(4-bromophenyl)ethan-1-one | Ketone amination | High enantioselectivity, direct access to chiral amines. nih.gov |

| Reductive Amination | 2-Fluoro-1-(4-bromophenyl)ethan-1-one | Reductive amination | Use of inexpensive ammonia, high atom economy. nih.gov |

| Chemo-enzymatic Route | Simpler starting materials | Aldol reaction, enzymatic fluorination | Access to diverse fluorinated building blocks, high stereocontrol. the-innovation.orgnih.gov |

| Kinetic Resolution | Racemic amine or precursor | Enantioselective hydrolysis/acylation | High enantiopurity for both enantiomers. chimia.ch |

Photoredox and Electrochemical Methods

Visible-light photoredox and electrochemical catalysis have emerged as powerful tools for forging new chemical bonds under exceptionally mild conditions. mdpi.comnih.gov These methods offer unique mechanistic pathways involving radical intermediates, which can be harnessed for the synthesis of this compound. beilstein-journals.org

Future directions in this area include:

Photoredox-Mediated C-F Bond Formation: The development of methods for the direct, late-stage fluorination of a suitable amine precursor using photoredox catalysis and a fluoride (B91410) source like Selectfluor could streamline the synthesis. nih.govacs.org

Electrochemical Fluorination: Selective electrochemical fluorination offers a reagent-free approach to introduce fluorine into an organic molecule. wikipedia.orgnumberanalytics.comacs.orgnumberanalytics.com Applying this to a 1-(4-bromophenyl)ethanamine (B1329632) derivative could provide a more sustainable synthetic route.

Radical-Based Amination: Photoredox or electrochemical generation of nitrogen-centered radicals could enable novel C-N bond formations, potentially allowing the construction of the target amine from unconventional precursors. thieme-connect.deresearchgate.net

Dual Catalysis Systems: Combining photoredox catalysis with another catalytic cycle, such as transition metal catalysis, could unlock new reaction pathways for the efficient assembly of the molecule. nih.gov

Table 2: Comparison of Potential Photoredox and Electrochemical Strategies

| Method | Key Principle | Potential Application to Synthesis | Advantages |

|---|---|---|---|

| Photoredox Catalysis | Generation of radical intermediates via single-electron transfer (SET) using visible light. mdpi.combeilstein-journals.org | Decarboxylative fluorination; C-H amination; C-F bond formation. nih.govacs.orgthieme-connect.de | Mild conditions, high functional group tolerance, unique reactivity. mdpi.com |

| Electrosynthesis | Driving redox reactions using an electric current. wikipedia.orgnumberanalytics.com | Anodic fluorination of C-H bonds; reductive coupling. numberanalytics.comacs.org | Avoids hazardous chemical oxidants/reductants, potential for scalability. acs.org |

Flow Chemistry Applications

The transition from batch to continuous flow manufacturing presents a significant opportunity to improve the synthesis of this compound, particularly on an industrial scale. nih.govseqens.com Flow chemistry offers enhanced control over reaction parameters, improved safety, and greater scalability. chemicalindustryjournal.co.uksyrris.com

Potential benefits of applying flow chemistry include:

Improved Safety: Many fluorination reactions are highly exothermic or use hazardous reagents. beilstein-journals.orgresearchgate.net The small reactor volumes in flow systems mitigate these risks. chemicalindustryjournal.co.uk

Enhanced Reaction Efficiency: Superior heat and mass transfer in flow reactors can lead to higher yields and shorter reaction times. seqens.combeilstein-journals.org This is particularly beneficial for gas-liquid reactions or when using gaseous reagents. rsc.orgmit.edu

Scalability and Automation: Scaling up production is achieved by running the system for longer periods, avoiding the challenges of re-optimizing batch processes. seqens.com Flow systems can also be automated for streamlined multi-step syntheses. syrris.comacs.org

Access to Novel Reaction Conditions: Flow reactors can operate at temperatures and pressures beyond the limits of standard batch equipment, potentially unlocking new reactivity. acs.org

The combination of flow chemistry with photoredox or electrochemical methods is a particularly promising avenue, as it allows for precise control over irradiation or electrode surface area, further enhancing reaction efficiency and selectivity. researchgate.netacs.orgpharmtech.com

Exploration of Undiscovered Reactivity Patterns

The unique electronic properties imparted by the fluorine atom and the bromine-substituted phenyl ring suggest that this compound may exhibit novel reactivity. Fluorine's high electronegativity significantly alters the properties of adjacent bonds and functional groups. wikipedia.orgnumberanalytics.comnumberanalytics.com

Future research should investigate:

Activation of the C-F Bond: While typically strong, the C-F bond can be activated under specific conditions, such as with photoredox catalysis, to participate in defluorinative functionalization reactions, opening pathways to new derivatives. mdpi.comnih.govdigitellinc.com

Influence on the Amine Group: The electron-withdrawing nature of the β-fluoro substituent modifies the nucleophilicity and basicity of the amine, which could be exploited for selective N-functionalization reactions.

Intramolecular Cyclization Reactions: The strategic placement of the amine, fluorine, and bromine atoms could facilitate novel intramolecular cyclization reactions to form complex heterocyclic scaffolds, potentially triggered by transition-metal catalysis or radical-based methods.

Palladium-Catalyzed Cross-Coupling: The 4-bromophenyl group is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage introduction of diverse substituents to build molecular complexity.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating research by predicting reactivity, elucidating reaction mechanisms, and designing novel molecules. Applying these methods to this compound can provide critical insights and guide experimental work.

Areas for computational investigation include:

Reaction Mechanism and Pathway Prediction: Density Functional Theory (DFT) calculations can be used to model transition states and reaction profiles for the novel synthetic strategies outlined above, helping to optimize conditions and predict outcomes.